N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c1-15-6-2-3-7-17(15)14-29-21-24-23-20(30-21)22-19(26)16-8-10-18(11-9-16)31(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRACZANWYHEVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4 g/mol
IUPAC Name: N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of cell proliferation and modulation of various signaling pathways, which may contribute to its anticancer properties. The presence of the thiadiazole ring is critical for its biological activity due to its ability to form stable interactions with biological macromolecules.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| Target Compound | Pseudomonas aeruginosa | 22 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The structure activity relationship (SAR) analysis highlights that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human glioblastoma cells (U251), this compound exhibited an IC50 value of 15 µM, demonstrating significant potential as an anticancer agent compared to standard treatments such as doxorubicin .
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds with a thiadiazole backbone have been reported to exhibit anti-inflammatory and analgesic properties. These effects are often linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various pathogenic microorganisms.
Key Findings:
- Antibacterial and Antifungal Properties : Research indicates that thiadiazole derivatives can inhibit the growth of bacteria responsible for infections such as tuberculosis and other severe diseases. The incorporation of different substituents can enhance their efficacy against resistant strains .
- Mechanism of Action : The antimicrobial action is often linked to the disruption of microbial cell walls or interference with essential metabolic pathways .
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound’s structure allows for interaction with various biological targets involved in cancer progression.
Key Findings:
- In Vitro and In Vivo Efficacy : Several derivatives have demonstrated cytotoxic effects in various cancer cell lines, including leukemia and melanoma. For instance, certain compounds have been shown to induce apoptosis in cancer cells while sparing normal cells .
- Clinical Trials : Some thiadiazole-containing compounds are currently undergoing clinical trials as potential anticancer agents. Their ability to synergize with existing therapies may lead to improved treatment outcomes .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.
Key Findings:
- MAO-A and MAO-B Inhibition : Specific derivatives have shown promising inhibitory activity against MAO isoforms, which could make them candidates for treating depression and anxiety disorders. For example, certain compounds displayed IC50 values in the low micromolar range, indicating potent activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site, suggesting a competitive inhibition mechanism .
Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Broad-spectrum activity; potential against resistant strains |
| Anticancer | Induces apoptosis in cancer cells | Efficacy in leukemia and melanoma models; clinical trials ongoing |
| Enzyme Inhibition | Inhibits MAO-A and MAO-B | Potent inhibitors with low IC50 values; potential for mood disorders |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and sulfonamide group in the compound enable nucleophilic substitution. Key reactions include:
-
Thiadiazole Ring Substitution : The sulfur atom in the 1,3,4-thiadiazole ring undergoes nucleophilic attack. For example, substitution with amines or alcohols occurs under basic conditions (e.g., NaOH/EtOH) at 60–80°C, yielding derivatives with modified bioactivity.
-
Sulfonamide Reactivity : The pyrrolidin-1-ylsulfonyl group participates in nucleophilic aromatic substitution (NAS) with electron-rich reagents. For instance, reaction with hydrazine at 25°C replaces the sulfonyl group with a hydrazide moiety .
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Ethanolamine | NaOH, 70°C, 6 h | Thiadiazole-2-ethanolamine derivative | |
| Hydrazine hydrate | RT, 12 h | Hydrazide-modified benzamide |
Oxidation Reactions
The thioether linkage (–S–) in the (2-methylbenzyl)thio group is susceptible to oxidation:
-
Formation of Sulfoxide : Treatment with H₂O₂ in acetic acid at 0–5°C oxidizes the thioether to sulfoxide, confirmed by IR absorption at 1040 cm⁻¹ (S=O stretch) .
-
Sulfone Formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone group, enhancing electrophilicity.
Mechanistic Insight :
\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-R'} \rightarrow \text{R-S(O)_2-R'}
Sulfone formation increases polarity, influencing solubility and binding affinity.
Reduction Reactions
Selective reduction targets the sulfonamide or thiadiazole moieties:
-
Sulfonamide Reduction : LiAlH₄ in THF reduces the sulfonamide to a secondary amine at 0°C, yielding N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidinyl)benzamide .
-
Thiadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, producing a diamine intermediate .
Hydrolysis Reactions
Controlled hydrolysis modifies the compound’s core structure:
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Amide Hydrolysis : Refluxing with 6M HCl cleaves the benzamide bond, generating 4-(pyrrolidin-1-ylsulfonyl)benzoic acid and a thiadiazol-2-amine fragment.
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Thioether Cleavage : NaOH (10%) at 100°C breaks the C–S bond, releasing 2-methylbenzyl mercaptan and a thiadiazole-carboxamide .
Table 2: Hydrolysis Conditions and Products
| Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| 6M HCl | Reflux | 8 h | Benzoic acid + thiadiazol-2-amine | 75–80% |
| 10% NaOH | 100°C | 4 h | 2-Methylbenzyl mercaptan + residue | 60–65% |
Cyclization Reactions
The compound serves as a precursor for heterocyclic synthesis:
-
Thiazole Formation : Reaction with thiourea in DMF forms a fused thiazole-thiadiazole system, confirmed by NMR δ 7.8 ppm (thiazole H) .
-
Oxadiazole Synthesis : Cyclocondensation with hydroxylamine yields 1,2,4-oxadiazole derivatives, enhancing antimicrobial activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings diversify the structure:
-
Suzuki Coupling : The bromobenzamide analog reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
-
Buchwald–Hartwig Amination : Introduces amine groups at the thiadiazole C-5 position, improving solubility .
Key Data :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituents on the thiadiazole ring and benzamide group significantly influence solubility, stability, and bioactivity. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Sulfonyl Groups : The pyrrolidin-1-ylsulfonyl moiety differs from simpler sulfonamides (e.g., benzene sulfonamides in ). Pyrrolidine’s five-membered ring may confer better solubility than aliphatic chains or aryl groups .
Anticancer Activity
- Thiadiazole-Chalcone Hybrids : Compounds like 5a and 5m () showed IC50 values of 9.12–12.72 μM against HeLa cells via G2/M arrest and apoptosis induction. The target compound’s pyrrolidinylsulfonyl group might enhance DNA intercalation or kinase inhibition compared to chalcone-based derivatives .
- 3,4,5-Trimethoxyphenyl Derivatives: Compound 8a () exhibited 55.71% inhibition of PC3 cells at 5 μM.
Selectivity Challenges
- highlights that thiadiazole derivatives often show lower selectivity between cancer and normal cells (e.g., MRC-5 lung cells vs. A549 carcinoma). The pyrrolidinylsulfonyl group may reduce off-target effects by modulating electronic properties .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reagents/conditions are critical?
- Methodological Answer : The synthesis of thiadiazole-benzamide derivatives typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
- Step 2 : Introduction of the sulphonyl group using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, reacting with the thiadiazole amine in a polar aprotic solvent (e.g., DMF) at room temperature .
- Step 3 : Thioether linkage formation via nucleophilic substitution between 2-methylbenzyl thiol and a halogenated intermediate (e.g., bromine at C-5 of thiadiazole) .
Critical Factors : - Excess POCl₃ ensures complete cyclization.
- pH adjustment (8–9) during precipitation improves yield .
| Reagent/Condition | Role | Reference |
|---|---|---|
| POCl₃, reflux (90°C) | Cyclization agent | |
| DMSO/water (2:1) | Recrystallization solvent | |
| 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride | Sulphonylation agent |
Q. How can spectroscopic methods (NMR, HPLC, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the 2-methylbenzyl group (δ 2.4 ppm for CH₃, aromatic protons δ 6.8–7.5 ppm) and pyrrolidine sulfonyl moiety (δ 3.2 ppm for N–CH₂) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (exact mass calculated: ~500 Da) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., POCl₃ molar ratio, temperature, reaction time) .
- Response Surface Methodology (RSM) : Optimize parameters via central composite design (CCD). For example, POCl₃ (3–5 mol equivalents) and reflux time (2–4 hours) to maximize yield (>75%) .
Case Study : A 2³ factorial design reduced side products by 30% when POCl₃ was limited to 3.5 equivalents .
Q. What computational strategies predict reactivity and guide synthesis optimization?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electrophilicity of the thiadiazole C-5 position, guiding nucleophilic substitution .
- Reaction Path Search : Transition-state analysis identifies energy barriers for sulphonation, favoring DMF as a solvent (ΔG‡ = 25 kcal/mol) .
- Machine Learning : Train models on existing thiadiazole reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) .
Q. How to resolve contradictions between solubility and bioactivity data?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) to the benzamide moiety to improve aqueous solubility without compromising thiadiazole-mediated activity .
- Lipophilicity vs. Activity : Use logP calculations (e.g., ClogP = 3.5) to balance membrane permeability and solubility. Derivatives with logP < 4 show enhanced solubility but reduced MIC values against S. aureus .
| Substituent | logP | Solubility (mg/mL) | MIC (μg/mL) |
|---|---|---|---|
| –H (Parent compound) | 3.8 | 0.12 | 16 |
| –OH | 2.9 | 0.45 | 32 |
| –NH₂ | 2.7 | 0.67 | 64 |
| Data adapted from thiadiazole derivatives in |
Q. What is the role of the pyrrolidin-1-ylsulfonyl group in modulating biological activity?
- Methodological Answer :
- Electron-Withdrawing Effect : The sulphonyl group enhances electrophilicity at the thiadiazole core, promoting interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
- Conformational Rigidity : The pyrrolidine ring restricts rotation, improving binding affinity. SAR studies show EC₅₀ values drop from 12 μM (open-chain sulfonamide) to 4 μM (pyrrolidine sulfonyl) .
Key Considerations for Researchers
- Data Contradictions : Always cross-validate synthetic yields with HPLC purity and biological replicates. Discrepancies may arise from unaccounted stereochemistry or solvent residues .
- Advanced Characterization : Combine XRD for crystal structure analysis with molecular docking to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
